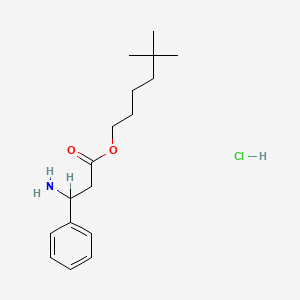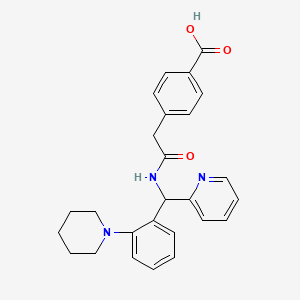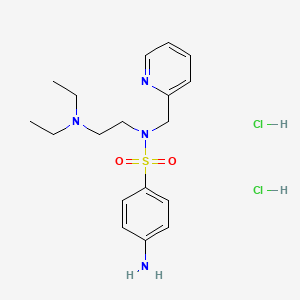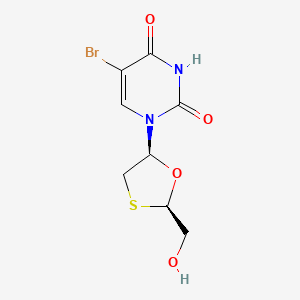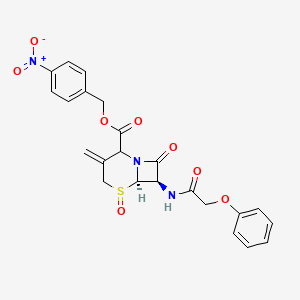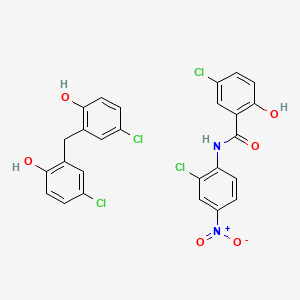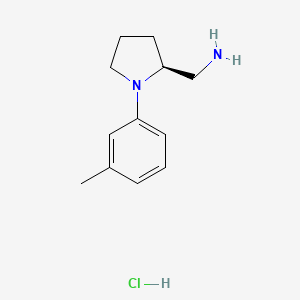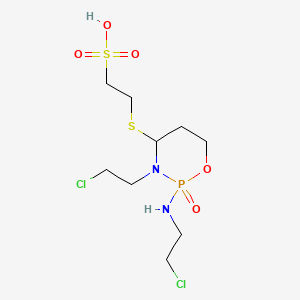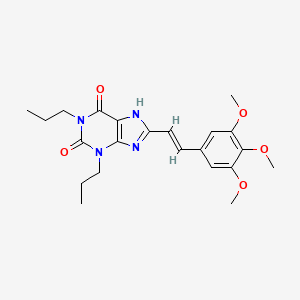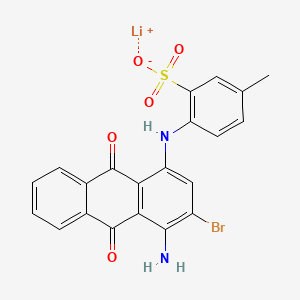
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. This compound is derived from anthraquinone, a parent structure known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt typically involves multiple steps:
Bromination: The anthraquinone core undergoes bromination to introduce a bromine atom at the 3-position.
Amination: The brominated anthraquinone is then subjected to amination to introduce an amino group at the 4-position.
Sulfonation: The resulting compound is further reacted with p-toluidine and sulfonic acid to introduce the sulfonic acid group.
Lithiation: Finally, the compound is treated with lithium salts to form the monolithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: using bromine or bromine-containing reagents.
Catalytic amination: to ensure high yield and purity.
Controlled sulfonation: to introduce the sulfonic acid group without over-sulfonation.
Lithiation: using lithium hydroxide or lithium carbonate to form the monolithium salt.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with various molecular targets:
Molecular Targets: Enzymes, proteins, and nucleic acids.
Pathways Involved: The compound can inhibit or activate specific biochemical pathways, depending on its interaction with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Acid Alizarine Pure Blue B
- Acid Alizarine Sky Blue B
- Acid Anthraquinone Pure Blue
- Acid Blue 78
Uniqueness
N-(4-Amino-3-bromo-1-anthraquinonyl)-p-toluidinesulfonic acid, monolithium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of amino, bromo, and sulfonic acid groups makes it particularly versatile in various applications, especially in the dye and pigment industries.
Propiedades
Número CAS |
69121-26-2 |
|---|---|
Fórmula molecular |
C21H14BrLiN2O5S |
Peso molecular |
493.3 g/mol |
Nombre IUPAC |
lithium;2-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C21H15BrN2O5S.Li/c1-10-6-7-14(16(8-10)30(27,28)29)24-15-9-13(22)19(23)18-17(15)20(25)11-4-2-3-5-12(11)21(18)26;/h2-9,24H,23H2,1H3,(H,27,28,29);/q;+1/p-1 |
Clave InChI |
QPPOASJWLMCWAU-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



